Product packaging for Fmoc-Glu-OH-15N(Cat. No.:CAS No. 287484-34-8)

Fmoc-Glu-OH-15N

Cat. No.: B1591443
CAS No.: 287484-34-8
M. Wt: 370.4 g/mol
InChI Key: QEPWHIXHJNNGLU-ZKBIZJTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Glu-OH-15N is a stable isotope-labeled derivative of Fmoc-protected glutamic acid, where the nitrogen atom in the amino group has been replaced with the 15N isotope . This compound is specifically designed for use in peptide synthesis, serving as a crucial building block for introducing glutamic acid residues with a 15N-label into peptide chains . The 15N labeling makes it an essential tool in research utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, as it allows for detailed structural and dynamic studies of peptides and proteins . With a molecular formula of C20H19(15N)O6 and a molecular weight of 370.36 g/mol, it carries the Fmoc (9-fluorenylmethoxycarbonyl) protecting group on its alpha-amino group, which is stable under base conditions but readily removed with organic bases such as piperidine . The compound should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research applications only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO6 B1591443 Fmoc-Glu-OH-15N CAS No. 287484-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPWHIXHJNNGLU-ZKBIZJTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583964
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287484-34-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc Glu Oh 15n and Derived Peptides

Strategies for Isotopic Enrichment of Glutamic Acid Derivatives

The synthesis of Fmoc-Glu-OH-¹⁵N first requires the preparation of L-glutamic acid labeled with the ¹⁵N isotope at the α-amino group. Methodologies for this enrichment range from enzymatic reactions that offer high stereospecificity to chemical methods providing versatile pathways.

Specific N-15 Labeling Approaches

Enzymatic synthesis is a highly effective method for producing L-[¹⁵N]glutamic acid with high isotopic and stereochemical purity. A common and efficient approach involves the reductive amination of α-ketoglutarate using a dehydrogenase enzyme.

A well-established method utilizes glutamate (B1630785) dehydrogenase (GDH) to catalyze the reaction between α-ketoglutarate and a ¹⁵N-labeled ammonium (B1175870) salt, such as [¹⁵N]ammonium chloride or [¹⁵N]ammonium sulfate (B86663). uci.edunih.govgenscript.comaltabioscience.comasm.org The reaction requires a hydride donor, typically provided by the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). To make the process economically viable, an in-situ NADH regeneration system is often employed. A common regeneration system uses glucose and glucose dehydrogenase (GlcDH), which oxidizes glucose to gluconic acid while reducing NAD⁺ back to NADH. uci.edunih.gov

This method boasts several advantages, including a high yield in the utilization of the expensive ¹⁵NH₄Cl and the exclusive formation of the biologically relevant L-isomer. uci.edu The reaction is typically conducted at a controlled pH, often around 8.0, and at a temperature of approximately 30°C. uci.edunih.gov Once the reaction is complete, the resulting L-[¹⁵N]glutamic acid can be isolated and purified through methods like crystallization at its isoelectric point (pH 3.2). uci.edu

Following the synthesis of L-[¹⁵N]glutamic acid, the Nα-Fmoc protecting group is introduced. This is a standard procedure in peptide chemistry, often achieved by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. beilstein-journals.orgiris-biotech.desigmaaldrich.com The reaction is typically performed in a mixed solvent system, such as dioxane and water, with a base like triethylamine (B128534) used to maintain a pH of 8-9. beilstein-journals.orgiris-biotech.de

A plausible synthetic pathway from the isotopically labeled precursor to the final product is outlined below:

StepReactantsReagents/ConditionsProduct
1L-[¹⁵N]Glutamic Acid1. Protection of γ-carboxyl group (e.g., as tert-butyl ester)L-[¹⁵N]Glutamic acid-γ-tert-butyl ester (H-Glu(OtBu)-OH-¹⁵N)
2H-Glu(OtBu)-OH-¹⁵NFmoc-OSu, Triethylamine, Dioxane/Water, pH 8-9Fmoc-Glu(OtBu)-OH-¹⁵N
3Fmoc-Glu(OtBu)-OH-¹⁵NMild acid (e.g., TFA) for OtBu removal if unprotected Glu is neededFmoc-Glu-OH-¹⁵N

Note: For direct use in standard Fmoc-SPPS, the γ-carboxyl group is typically protected (e.g., as a tert-butyl ester, OtBu) to prevent side reactions. The final product for SPPS would therefore be Fmoc-Glu(OtBu)-OH-¹⁵N.

Methodologies for Multi-Isotopic Labeling (e.g., C-13 and N-15)

For more advanced NMR studies, dual or uniform labeling with both Carbon-13 (¹³C) and ¹⁵N is often required. The production of L-glutamic acid enriched with both isotopes can be achieved through biosynthetic methods. asm.org

Microorganisms such as Brevibacterium flavum, used in the commercial production of monosodium glutamate, can be cultured in minimal media where the sole carbon and nitrogen sources are isotopically enriched. asm.org For example, using [¹³C]glucose or [¹³C]acetate as the carbon source and [¹⁵N]ammonium sulfate as the nitrogen source allows for the efficient biosynthesis of uniformly ¹³C,¹⁵N-labeled L-glutamic acid. asm.orgnih.gov Cell-free protein synthesis (CFPS) systems also provide a powerful platform for producing proteins containing uniformly ¹³C/¹⁵N-labeled amino acids by supplying the system with a full complement of labeled amino acids. sigmaaldrich.comisotope.comckisotopes.com The resulting labeled protein can then be hydrolyzed to recover the individual labeled amino acids, although this is a less direct route for obtaining the free amino acid.

Commercially available L-Glutamic acid (¹³C₅, ¹⁵N) serves as a direct precursor for the synthesis of the corresponding Fmoc-protected derivative for use in SPPS. isotope.comsigmaaldrich.com The Fmoc protection would follow the same chemical procedures as described for the singly labeled compound.

Labeling StrategyPrecursorsMethodOutcome
¹⁵N-Labeling α-ketoglutarate, ¹⁵NH₄ClEnzymatic Synthesis (GDH/GlcDH)L-[α-¹⁵N]Glutamic Acid
Uniform ¹³C,¹⁵N-Labeling ¹³C-Glucose, ¹⁵N-Ammonium SulfateMicrobial Fermentation (B. flavum)L-[U-¹³C, U-¹⁵N]Glutamic Acid
Uniform ¹³C,¹⁵N-Labeling Full set of ¹³C,¹⁵N-amino acidsCell-Free SynthesisLabeled Protein (for subsequent hydrolysis)

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Once synthesized, Fmoc-Glu-OH-¹⁵N (typically as its γ-tert-butyl ester protected form, Fmoc-Glu(OtBu)-OH-¹⁵N) is ready for incorporation into a peptide sequence using standard Fmoc-based SPPS. beilstein-journals.org The fundamental principles of the SPPS cycle—deprotection, activation, coupling, and washing—remain the same. However, the use of expensive isotopically labeled reagents necessitates careful optimization to ensure maximum incorporation efficiency.

Fmoc-based SPPS for N-15 Labeled Amino Acids

Fmoc-based SPPS is the method of choice for synthesizing peptides with labeled amino acids due to its milder reaction conditions compared to the older Boc-based chemistry. altabioscience.combeilstein-journals.org The core of the strategy is the orthogonality of the protecting groups: the temporary Nα-Fmoc group is removed by a mild base (e.g., piperidine), while the permanent side-chain protecting groups (like the OtBu on glutamic acid) and the resin linker are cleaved at the end of the synthesis with a strong acid (e.g., trifluoroacetic acid, TFA). altabioscience.com

The synthesis cycle for incorporating Fmoc-Glu(OtBu)-OH-¹⁵N is as follows:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. genscript.comaltabioscience.com

Washing: The resin is thoroughly washed to remove excess piperidine and the dibenzofulvene-piperidine adduct.

Coupling: The Fmoc-Glu(OtBu)-OH-¹⁵N is pre-activated and coupled to the newly exposed amine. Common activation reagents include aminium/uronium salts like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). uci.edu

Washing: The resin is washed again to remove excess reagents and by-products, leaving the elongated peptide chain ready for the next cycle.

Optimization of Coupling and Deprotection Conditions for Fmoc-Glu-OH-15N

Achieving near-quantitative yield at each step is crucial in SPPS to obtain a high purity final product. nih.govgyrosproteintechnologies.com While standard protocols are generally effective, the high cost of labeled amino acids provides a strong incentive for optimization.

Coupling: The coupling efficiency of isotopically labeled amino acids is generally considered to be identical to their unlabeled counterparts from a chemical reactivity standpoint. However, practical considerations often lead to adjustments in the protocol. To ensure maximum incorporation and avoid wasting the expensive labeled residue, a longer coupling time or a "double coupling" strategy may be employed. Some automated synthesis protocols use a special cycle for labeled amino acids that increases the coupling time. shoko-sc.co.jp Monitoring the reaction for completion using a colorimetric test like the Kaiser test is highly recommended.

Deprotection: The deprotection of the Fmoc group is typically a fast and efficient reaction. altabioscience.com Standard conditions, such as 20% piperidine in DMF for 5-10 minutes, are usually sufficient. uci.edu Incomplete deprotection can lead to deletion sequences, a critical impurity. If aggregation or difficult sequences are anticipated, extending the deprotection time or adding a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be beneficial. iris-biotech.de

ParameterStandard ConditionOptimization Strategy for Labeled ResidueRationale
Coupling Time 5-60 minutesIncrease coupling time (e.g., 2 hours) or perform a second couplingEnsure complete reaction to maximize incorporation of the expensive labeled amino acid. shoko-sc.co.jp
Equivalents of Amino Acid 3-5 fold excessUse a lower excess (e.g., 1.5-2 fold)Minimize cost while still driving the reaction to completion.
Deprotection Time 5-10 minutesExtend time if sequence is known to be difficultEnsure complete removal of Fmoc group to prevent deletion sequences. iris-biotech.de
Reaction Monitoring Optional for standard residuesRecommended (e.g., Kaiser test)Confirm completion of the coupling step before proceeding, to avoid failed sequences.

Mitigation of Side Reactions in N-15 Labeled Peptide Synthesis

The introduction of an isotopic label like ¹⁵N does not fundamentally alter the chemical reactivity of the amino acid in a way that introduces novel side reactions. However, the synthesis of any peptide containing glutamic acid must account for known sequence-dependent side reactions. olitecn.gr Minimizing these is critical to maximize the yield of the desired pure peptide containing the expensive ¹⁵N label.

Aspartimide Formation: This is one of the most common side reactions, occurring when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid or glutamic acid residue. iris-biotech.deolitecn.gr While less frequent for glutamic acid than for aspartic acid, it can still occur, particularly during the basic conditions of Fmoc deprotection. This can lead to the formation of a stable five-membered ring (for Asp) or a six-membered ring (for Glu), and subsequent hydrolysis can result in a mixture of α- and β/γ-linked peptides, often with racemization. The risk is highest when the glutamic acid is followed by amino acids like glycine, asparagine, or serine. Using bulkier side-chain protecting groups or optimized reagents can help mitigate this issue.

Diketopiperazine (DKP) Formation: After the coupling of the second amino acid, the deprotected N-terminal amine can attack the ester linkage anchoring the dipeptide to the resin, cleaving it prematurely as a cyclic diketopiperazine. iris-biotech.de This is especially problematic if the C-terminal residue is proline. To circumvent this, the first two amino acids can be coupled as a pre-formed dipeptide unit.

Oxidation of Methionine: If the peptide sequence also contains methionine, the sulfur atom is susceptible to oxidation to the sulfoxide (B87167) during synthesis and cleavage. iris-biotech.de This can often be reversed by treatment with reducing agents.

Careful selection of protecting groups, coupling reagents, and reaction conditions tailored to the specific peptide sequence is the primary strategy for mitigating these side reactions and ensuring a high yield of the final, correctly structured, ¹⁵N-labeled peptide. jpt.comslideshare.net

Advanced SPPS Techniques Utilizing this compound Building Blocks

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, and several advanced techniques have been developed to improve efficiency, especially for complex or labeled sequences. silantes.comresearchgate.net The use of this compound, where the alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, is compatible with these advanced methods. adventchembio.comnih.gov The Fmoc group is base-labile, allowing for its removal under mild conditions, which is crucial for preserving the integrity of the peptide and any modifications. nih.gov

Automated peptide synthesizers have revolutionized the production of peptides by enabling the precise and repeatable execution of the multiple steps involved in SPPS. luxembourg-bio.com These instruments can be programmed to handle the addition of reagents, washing steps, and the deprotection and coupling cycles required to build a peptide chain on a solid support. silantes.com

When synthesizing peptides with this compound, automated systems ensure the accurate incorporation of the labeled residue at the desired position in the sequence. The process typically involves the following automated steps:

Resin Swelling: The solid support, often a resin like Rink Amide, is swollen in a suitable solvent such as dimethylformamide (DMF). rsc.org

Deprotection: The Fmoc group of the N-terminal amino acid on the growing peptide chain is removed, commonly with a solution of piperidine in DMF. google.com

Washing: The resin is thoroughly washed to remove excess deprotection solution and byproducts.

Coupling: A solution containing the activated this compound is added to the resin, allowing the formation of a peptide bond. Activation is often achieved using reagents like diisopropylcarbodiimide (DIC) and an additive such as Oxyma Pure. amazonaws.com

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

This cycle is repeated for each subsequent amino acid in the sequence. Automated synthesizers can significantly reduce synthesis time and improve the purity of the final labeled peptide. cem.com

Table 1: Comparison of Manual vs. Automated SPPS for a Model Peptide

ParameterManual SPPSAutomated SPPS
Synthesis Time High (operator dependent)Low
Reproducibility VariableHigh
Reagent Consumption Can be higher due to manual errorOptimized and lower
Purity of Crude Peptide Generally lowerGenerally higher
Suitability for Long Sequences ChallengingWell-suited

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate peptide synthesis and improve the quality of the final product. researchgate.netcem.com The application of microwave energy can significantly reduce the time required for both the deprotection and coupling steps. researchgate.net This is particularly beneficial for overcoming challenges associated with difficult sequences, such as those prone to aggregation. researchgate.net

In the context of this compound, MW-SPPS offers several advantages:

Reduced Reaction Times: Microwave irradiation can decrease the time for Fmoc deprotection and amino acid coupling from minutes to seconds. rsc.orggoogle.com

Improved Coupling Efficiency: Heating via microwaves can enhance the rate and completeness of the coupling reaction, leading to higher purity of the crude peptide. researchgate.net

Minimized Side Reactions: The shorter reaction times at elevated temperatures can help to reduce the occurrence of side reactions, such as racemization and aspartimide formation. researchgate.netgoogle.com

Research has shown that MW-SPPS can be effectively used for the synthesis of peptides containing various isotopically labeled amino acids, including those with 15N. rsc.org For example, a study on the synthesis of a 20-amino acid peptide demonstrated that microwave irradiation during the deprotection step could be optimized to minimize side reactions. google.com

Table 2: Representative Microwave-Assisted SPPS Parameters

StepReagentsMicrowave Conditions
Fmoc-Deprotection 20% piperidine in DMF50W, 50-80°C, 30 sec - 3 min rsc.orggoogle.com
Amino Acid Coupling Fmoc-AA, DIC, Oxyma PureUp to 105°C, 1 min amazonaws.com

Ultrasonication-assisted SPPS (US-SPPS) is another advanced technique that utilizes high-frequency sound waves to improve the efficiency of peptide synthesis. itn.ptresearchgate.net The mechanical effects of cavitation, the formation and collapse of microscopic bubbles, enhance mixing and mass transfer, leading to faster and more complete reactions. researchgate.net

Key benefits of using ultrasonication in the synthesis of peptides with this compound include:

Accelerated Deprotection and Coupling: Studies have demonstrated a significant reduction in the time required for both Fmoc deprotection (as much as a 4-fold decrease) and amino acid coupling steps. itn.pt

Improved Synthesis of Difficult Peptides: The disruptive forces of ultrasound can help to break up peptide chain aggregates on the resin, which is a common problem in the synthesis of long or hydrophobic peptides. researchgate.net

Research has shown that US-SPPS can reduce the total assembly time of a peptide by a significant factor compared to classical SPPS methods, without causing racemization of sensitive amino acid residues. itn.ptresearchgate.net

Solution-Phase Synthesis Approaches for N-15 Labeled Peptides

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a viable, and sometimes preferred, approach, particularly for the large-scale production of shorter peptides or for specific research applications. nih.gov In solution-phase synthesis, the reactions are carried out in a homogenous solution, and the intermediates are isolated and purified after each step.

The synthesis of N-15 labeled peptides using this compound in solution would involve a series of steps where the protected amino acids are coupled sequentially. The choice of protecting groups for the N-terminus (Nα) and the side chains is critical to ensure that they can be selectively removed without affecting other parts of the molecule. bachem.com For the Nα-protection, either the Fmoc or the tert-butyloxycarbonyl (Boc) group is commonly used. bachem.com

A typical solution-phase coupling step would involve activating the carboxyl group of one amino acid (or peptide fragment) and reacting it with the free amino group of another. After each coupling and deprotection step, the product must be purified, often by crystallization or chromatography, before proceeding to the next step. While this can be more labor-intensive and time-consuming than SPPS, it can offer advantages in terms of scalability and the characterization of intermediates. nih.gov

Applications in Structural Biology and Biophysical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the structure and dynamics of biological macromolecules at atomic resolution. cas.cn The use of isotope-labeled compounds like Fmoc-Glu-OH-15N is fundamental to the success of biomolecular NMR studies. isotope.comisotope.com

The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1 and exhibits quadrupolar relaxation, which leads to very broad NMR signals, rendering them difficult to detect and interpret for large molecules. huji.ac.il In contrast, the ¹⁵N isotope has a nuclear spin of 1/2, which results in sharp, well-defined NMR signals suitable for high-resolution studies. numberanalytics.com However, the natural abundance of ¹⁵N is extremely low, at approximately 0.37%. huji.ac.ilnumberanalytics.com This low abundance, coupled with the intrinsically lower sensitivity of the ¹⁵N nucleus compared to protons (¹H), makes it impractical to study proteins at natural abundance. ncsu.edu

To overcome this limitation, proteins are expressed or synthesized with ¹⁵N-enriched precursors. huji.ac.il this compound serves as a key building block in the solid-phase synthesis of peptides, allowing for the specific incorporation of a ¹⁵N label at glutamic acid residues. sigmaaldrich.comtn-sanso.co.jp For larger proteins typically produced in expression systems like E. coli, ¹⁵N-labeled ammonium (B1175870) salts are used as the sole nitrogen source in the growth medium to achieve uniform ¹⁵N labeling. sigmaaldrich.com This enrichment dramatically enhances the sensitivity of NMR experiments, making it possible to acquire high-quality spectra on protein samples. huji.ac.ilncsu.edu

The incorporation of ¹⁵N labels is a prerequisite for a suite of multidimensional heteronuclear NMR experiments that are essential for solving the three-dimensional structures of proteins and peptides. cas.cnqyaobio.com The most fundamental of these is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.gov This experiment generates a spectrum with one peak for each N-H group in the protein, such as the backbone amide of each amino acid (except proline) and the side-chain amides of asparagine and glutamine. anu.edu.au

By spreading the overlapped ¹H signals into a second, ¹⁵N dimension, the ¹H-¹⁵N HSQC spectrum provides a unique "fingerprint" of the protein, where most residues are represented by a resolved peak. nih.gov The use of this compound to introduce a ¹⁵N label at a specific glutamic acid residue allows for unambiguous signal assignment in the resulting spectrum. For larger proteins, uniform labeling with ¹⁵N, often combined with ¹³C and deuterium (B1214612) (²H) labeling, enables advanced 3D and 4D NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB) that correlate the backbone atoms and are used to trace the protein's polypeptide chain and determine its secondary and tertiary structure. pnas.orgutoronto.ca Segmental isotope labeling, where only a portion of the protein is labeled, is another strategy used to simplify complex spectra, particularly for large membrane proteins. acs.org

Proteins are not static entities; their biological functions are intrinsically linked to their dynamic motions, which span a wide range of timescales. cas.cnnih.gov ¹⁵N NMR relaxation studies are a powerful tool for characterizing these dynamics at a per-residue level. nih.gov By measuring the relaxation rates of the ¹⁵N nucleus of each labeled residue, researchers can gain insights into protein folding, stability, and conformational changes. pnas.orgnih.gov

Key parameters derived from these studies include the longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the steady-state ¹H-¹⁵N Nuclear Overhauser Effect (NOE). acs.org These parameters provide information about motions on different timescales.

NMR Relaxation Parameter Information Provided Timescale of Motion
R₁ (Longitudinal Relaxation) Describes the rate at which the ¹⁵N magnetization returns to equilibrium along the main magnetic field. Sensitive to fast (picosecond-nanosecond) motions.Fast (ps-ns)
R₂ (Transverse Relaxation) Describes the rate of decay of magnetization in the transverse plane. Sensitive to both fast (ps-ns) and slower (microsecond-millisecond) motions, including chemical exchange.Fast (ps-ns) and Slow (µs-ms)
¹H-¹⁵N NOE Measures the transfer of magnetization from a proton to its attached nitrogen. It is a sensitive probe of the amplitude of fast (ps-ns) backbone motions. Values close to 1 indicate restricted motion, while lower or negative values indicate high flexibility.Fast (ps-ns)

This table summarizes the key ¹⁵N NMR relaxation parameters and the information they provide about protein dynamics.

Techniques like pressure-jump NMR, which monitors ¹⁵N chemical shifts as a protein folds, have provided direct evidence for complex folding pathways, including the presence of on-pathway kinetic intermediates. pnas.orgresearchgate.net Relaxation dispersion NMR spectroscopy, which probes R₂ at different pulse frequencies, can characterize slower exchange processes (µs-ms), such as the folding/unfolding transitions of proteins or the interconversion between different conformational states. nih.gov

Understanding how proteins interact with other molecules is crucial for deciphering biological pathways. numberanalytics.com ¹⁵N-labeled proteins are extensively used to map binding interfaces and characterize interaction kinetics. nih.gov A common method is Chemical Shift Perturbation (CSP) mapping, also known as chemical shift titration. numberanalytics.com

In this experiment, a series of ¹H-¹⁵N HSQC spectra are recorded for a ¹⁵N-labeled protein, both in its free form and in the presence of increasing concentrations of an unlabeled binding partner (e.g., a small molecule, peptide, or another protein). nih.gov Upon binding, the chemical environment of the amino acid residues at the interaction interface changes, causing their corresponding peaks in the HSQC spectrum to shift. By tracking these chemical shift perturbations, researchers can precisely identify the residues that form the binding site. numberanalytics.comias.ac.in The incorporation of a ¹⁵N label via this compound allows for the direct monitoring of a specific glutamic acid residue's involvement in a molecular interaction.

Mass Spectrometry (MS)-Based Quantitative Proteomics

Mass spectrometry has become an indispensable tool for proteomics, the large-scale study of proteins. tn-sanso.co.jp Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample, often comparing different cellular states. thermofisher.comoup.com Stable isotope labeling is a key strategy for achieving accurate quantification. oup.comckgas.com

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for quantitative proteomics. scribd.comsigmaaldrich.com The method is based on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. ckgas.com

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. sigmaaldrich.com One population is grown in "light" medium containing the natural, unlabeled amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid (e.g., ¹³C and/or ¹⁵N labeled). thermofisher.comsigmaaldrich.com While SILAC commonly uses essential amino acids like arginine and lysine (B10760008), labeled non-essential amino acids are also employed for specific research purposes. scribd.comnih.gov

After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. ckgas.com The cell populations can then be subjected to different stimuli or harvested at different states. The samples are then combined, typically at a 1:1 ratio, the proteins are extracted and digested (usually with trypsin), and the resulting peptides are analyzed by mass spectrometry. sigmaaldrich.com

Because the "heavy" and "light" versions of a peptide are chemically identical, they co-elute during liquid chromatography but are distinguishable in the mass spectrometer by their mass difference. sigmaaldrich.com The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the source protein in the two original cell populations. nih.gov this compound is a precursor used to synthesize heavy-labeled peptide standards for absolute quantification or can be related to the heavy glutamic acid used in SILAC media. tn-sanso.co.jpscribd.com

Peptide State Example Peptide Sequence Monoisotopic Mass (Da) MS Observation
Light Val-Gly-Glu -Ala-Lys517.28A peak at m/z 517.28
Heavy (¹⁵N-Glu) Val-Gly-Glu(¹⁵N) -Ala-Lys518.28A peak at m/z 518.28 (Mass shift of +1)

This table illustrates the principle of SILAC using a hypothetical peptide containing glutamic acid. The incorporation of a single ¹⁵N atom in the glutamic acid residue of the "heavy" peptide results in a predictable mass shift of +1 Dalton compared to the "light" peptide, allowing for their distinct detection and quantification by mass spectrometry.

Stable Isotope Labeling in Mammals (SILAM) for In Vivo Studies

Stable Isotope Labeling in Mammals (SILAM) is a powerful technique for in vivo quantitative proteomic analysis of whole organisms, such as rodents. isotope.comnih.gov The core principle of SILAM is the metabolic labeling of an entire animal's proteome with a stable isotope, creating a "heavy" internal standard for mass spectrometry. isotope.comnih.gov This is achieved by feeding the animal a specialized diet where a standard nutrient is replaced with its heavy isotope-labeled counterpart. isotope.com

In this context, while not a direct feed component itself, Fmoc-Glu-OH-¹⁵N is used to synthesize ¹⁵N-labeled peptides which can serve as standards. The primary source for in vivo ¹⁵N labeling in SILAM often involves a diet containing proteins from organisms grown in a ¹⁵N-enriched medium, such as the blue-green algae Spirulina. sigmaaldrich.comckgas.comckisotopes.com This method ensures the incorporation of the ¹⁵N isotope into all proteins throughout the mammal's tissues. ckgas.com

Once an animal is fully labeled, its tissues provide a proteome where nearly every peptide contains ¹⁵N. nih.gov This labeled proteome can be mixed with an unlabeled ("light") proteome from a control or experimental animal. isotope.com This approach allows for highly accurate relative quantification of proteins because the heavy and light samples are combined at the very beginning of the sample preparation process, minimizing experimental variability. isotope.com

A key research finding in SILAM studies is that the rate of isotope incorporation can vary between tissues. ckisotopes.com Tissues with high rates of protein turnover will become enriched with ¹⁵N more quickly than tissues with slow turnover rates, such as the brain and muscle. ckisotopes.com This differential labeling rate itself provides valuable information on tissue-specific protein metabolism.

Application in Peptide and Protein Quantification and Turnover Rate Determination

This compound is a crucial reagent for quantitative proteomics, particularly for measuring protein synthesis and degradation rates. chempep.com When used in peptide synthesis, it allows for the creation of "heavy" peptide standards that are chemically identical to their natural "light" counterparts but are distinguishable by mass spectrometry due to the mass shift imparted by the ¹⁵N isotope. medchemexpress.comchempep.comchempep.com

The fundamental application lies in mass spectrometry-based quantification. isotope.com When a biological sample is analyzed, the mass spectrometer can detect both the naturally occurring peptide and the added heavy-labeled standard. The ratio of the signal intensities between the light and heavy peptide peaks allows for precise quantification of the protein of interest.

Furthermore, this labeling strategy is central to determining protein turnover rates. In a typical experiment, cells or organisms are cultured in a medium containing a ¹⁵N-labeled amino acid source. nih.gov As new proteins are synthesized, they incorporate the heavy isotope. nih.gov By measuring the ratio of heavy to light forms of a protein's peptides over time, researchers can calculate its fractional synthesis rate (FSR). nih.gov For example, a study on pancreatic cancer cells cultured with a ¹⁵N amino acid mixture determined the FSR for several key proteins, as detailed in the table below. nih.gov

Protein IdentifiedPeptide Sequence AnalyzedFractional Synthesis Rate (FSR) in 72h (%)
40S ribosomal protein SAVIGQNEIETFVVK59.7
Glyceraldehyde-3-phosphate dehydrogenaseVPTPNVSVVDLTVCR44.4
Alpha-enolaseAILGVSK76.0
Pyruvate kinase isozymes M1/M2AGVEADVHEVLR65.4
L-lactate dehydrogenase A chainIVVVTAGVR56.1
Peptidyl-prolyl cis-trans isomerase AFEDENFILK70.3

Data derived from a study on MIA PaCa cells cultured in a ¹⁵N enriched medium. The FSR represents the percentage of the protein pool that was newly synthesized over a 72-hour period. nih.gov

Interplay with Other Biophysical Techniques for Comprehensive Analysis

The utility of this compound is magnified when combined with other biophysical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and advanced forms of Mass Spectrometry (MS). chempep.com This interplay allows for a multi-faceted analysis of protein structure, dynamics, and interactions that would be impossible with a single method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. isotope.com The introduction of ¹⁵N labels via compounds like this compound is essential for many modern NMR experiments. sigmaaldrich.comlew.ro The most common application is in ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. mdpi.com This 2D NMR experiment provides a fingerprint of the protein, with each peak corresponding to a specific nitrogen-hydrogen bond in the protein backbone or in amino acid side chains (like glutamine). mdpi.comanu.edu.au The ¹⁵N label allows for the detection of these correlations, which would otherwise be impossible. lew.ro Researchers can monitor changes in the positions and intensities of these peaks to map binding sites, study conformational changes, and probe protein dynamics upon interaction with other molecules. mdpi.com

Mass Spectrometry (MS): While fundamentally used for quantification, advanced MS techniques provide further structural insights. Ion Mobility-Mass Spectrometry (IM-MS), for instance, can separate protein complexes not just by their mass-to-charge ratio but also by their size and shape (collisional cross-section). ub.edu Using ¹⁵N-labeled peptides synthesized with this compound can help identify specific components within large, heterogeneous protein complexes being analyzed by these advanced methods. ub.edu

The following table summarizes the synergistic applications of ¹⁵N labeling with these key biophysical techniques.

Biophysical TechniqueRole of ¹⁵N Labeling (from this compound)Information Gained
Mass Spectrometry (MS)Creates a precise mass shift in peptides for use as internal standards. chempep.comchempep.comAccurate protein quantification and determination of protein turnover rates. isotope.comnih.gov
Nuclear Magnetic Resonance (NMR)Enables detection of ¹H-¹⁵N correlations, essential for experiments like HSQC. lew.romdpi.com3D structure, protein dynamics, and mapping of molecular interaction surfaces. isotope.commdpi.com
Ion Mobility-Mass Spectrometry (IM-MS)Aids in identifying specific labeled components within complex mixtures.Analysis of the topology and assembly of large, heterogeneous protein complexes. ub.edu

Contributions to Biochemical Pathway Elucidation and Metabolic Research

Tracing of Metabolic Fluxes and Pathways using N-15 Labels

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. maranasgroup.com The introduction of a 15N-labeled substrate, such as glutamic acid, allows researchers to trace the distribution of the isotope into various downstream metabolites. By measuring the degree of 15N incorporation into molecules like other amino acids, nucleotides, and metabolic intermediates, the flow of nitrogen through different pathways can be precisely mapped and quantified. nih.govalfa-chemistry.com

In a typical experiment, cells or organisms are cultured in a medium where a standard nitrogen source is replaced with a 15N-labeled compound like 15N-glutamic acid or 15N-glutamine. nih.govnih.gov Over time, samples are collected, and the metabolites are extracted. Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to determine the isotopic enrichment in various compounds. frontiersin.orgresearchgate.net

For instance, a study on human hepatoma cells using 15N-labeled glutamine demonstrated its rapid conversion to glutamate (B1630785). The 15N label was subsequently traced as it was incorporated into other amino acids. After 144 hours, the majority of the 15N was found in alanine, proline, and glutamate, revealing the primary metabolic fates of glutamine's nitrogen. nih.gov Such studies provide a quantitative snapshot of cellular metabolism, revealing how nutrients are allocated and how metabolic pathways are regulated under different conditions. nih.govmdpi.com

Table 1: Example of 15N Distribution from Labeled Glutamine in Cell Culture This table illustrates the distribution of the 15N label from glutamine into other amino acids over time in a hypothetical cell culture experiment, based on findings from referenced studies.

Time (hours) % 15N in Glutamate % 15N in Alanine % 15N in Proline % 15N in Aspartate
1 85 5 2 3
24 45 25 15 10
72 30 40 20 5
144 21 50 28 1

This approach, known as 13C15N-metabolic flux analysis when combined with carbon-13 labeling, allows for a simultaneous and rigorous quantification of both carbon and nitrogen fluxes, providing a comprehensive understanding of cellular physiology. nih.gov

Investigation of Nitrogen Metabolism in Biological Systems

Nitrogen is a fundamental component of essential biomolecules, including amino acids, proteins, and nucleic acids. frontiersin.org Understanding how organisms acquire, assimilate, and utilize nitrogen is a central theme in biochemistry. 15N-labeled compounds are indispensable tools for these investigations. alfa-chemistry.com Glutamate, in particular, stands as a central node for the assimilation and transfer of nitrogen. nih.gov

Studies using 15N tracers have been instrumental in confirming the pathways of nitrogen assimilation in various organisms, from bacteria to plants. mdpi.comiaea.org For example, 15N-tracing experiments in plant leaves have demonstrated that nitrate (B79036) is reduced to ammonia (B1221849) and then assimilated into the amino acids glutamine and glutamate through the action of enzymes like glutamine synthetase (GS) and glutamate synthase (GOGAT). mdpi.com The 15N label from glutamate can then be followed as it is transferred to other amino acids via aminotransferase reactions. jst.go.jp

In cyanobacteria, 15N turnover rate analysis revealed that the nitrogen assimilation rate was higher when ammonium (B1175870) was the nitrogen source compared to nitrate, leading to distinct metabolic profiles. mdpi.com These experiments, which track the time-resolved incorporation of 15N into amino acids, provide deep insights into the regulation and efficiency of nitrogen metabolism in response to different environmental conditions. mdpi.com

Table 2: Key Enzymes in Nitrogen Assimilation Tracked by 15N Labeling

Enzyme Role in Nitrogen Metabolism How 15N Tracing is Used
Nitrate Reductase (NR) Reduces nitrate (NO3-) to nitrite (B80452) (NO2-) Tracks the initial step of nitrate assimilation.
Nitrite Reductase (NiR) Reduces nitrite (NO2-) to ammonium (NH4+) Follows the conversion of nitrite to a usable form.
Glutamine Synthetase (GS) Incorporates ammonium into glutamate to form glutamine. Measures the primary assimilation of ammonium into organic form.
Glutamate Synthase (GOGAT) Transfers the amide group from glutamine to α-ketoglutarate to form two molecules of glutamate. Elucidates the key GS-GOGAT cycle for nitrogen distribution. mdpi.com
Aspartate Aminotransferase (AspAT) Transfers an amino group from glutamate to oxaloacetate to form aspartate. Traces the flow of nitrogen from glutamate to other amino acid families. mdpi.com

Elucidation of Novel Biosynthetic Routes Involving Nitrogen-Nitrogen Bond Formation

The elucidation of biosynthetic pathways is a cornerstone of natural product chemistry and biochemistry. Stable isotope labeling is a powerful method for determining the origins of atoms within a complex molecule. core.ac.ukoup.com While less common than C-N or C-C bonds, N-N bonds are found in a number of structurally interesting and bioactive natural products. frontiersin.org

The use of 15N-labeled precursors is critical for uncovering the mechanisms of N-N bond formation. By feeding an organism a precursor enriched in 15N, such as 15N-glutamic acid, and analyzing the resulting natural product by mass spectrometry or NMR, researchers can determine if the precursor's nitrogen atom(s) were incorporated. researchgate.net If two adjacent nitrogen atoms in the final product are both enriched with 15N from a single precursor, it can provide strong evidence for the mechanism of bond formation.

While specific studies detailing the use of Fmoc-Glu-OH-15N to elucidate N-N bond formation are not prevalent, the general methodology is well-established. For example, feeding experiments with various 15N-labeled compounds are a standard approach to investigate the biosynthesis of complex nitrogen-containing molecules. frontiersin.orgresearchgate.net This strategy allows scientists to identify the specific nitrogen donors and the enzymatic reactions responsible for creating these unusual chemical linkages.

Studies on Nutrient Cycling and Environmental Processes in Ecosystems

The application of 15N-labeled compounds extends beyond the cellular level to entire ecosystems. alfa-chemistry.com In ecology and environmental science, 15N is used extensively to study the nitrogen cycle, a fundamental process that governs the availability of nitrogen to living organisms. nih.gov

Researchers use 15N-labeled fertilizers or other nitrogen sources to trace the movement of nitrogen through different environmental compartments, including soil, water, plants, and microbes. alfa-chemistry.comusda.gov For instance, by applying 15N-labeled manure to soil, scientists can precisely quantify how much of the manure's nitrogen is taken up by crops, how much remains in the soil organic matter, and how much might be lost to the environment through leaching or denitrification. usda.gov

In studies of forest and marine ecosystems, the natural abundance of 15N can also provide clues about nitrogen cycling. nih.govnih.gov However, deliberate tracer studies using enriched 15N compounds provide direct, quantitative data on nitrogen transformations. These studies help in understanding processes like nitrogen fixation, nitrification, and denitrification, which are largely mediated by microorganisms. nih.gov They also shed light on nutrient transfer between organisms, such as the movement of nitrogen from nitrogen-fixing plants to non-fixing plants through interconnected mycorrhizal networks in the soil. oup.com The insights gained are vital for sustainable agriculture, managing environmental pollution, and understanding the impacts of climate change on nutrient cycles. alfa-chemistry.comusda.gov

Table 3: Mentioned Compounds

Compound Name Abbreviation / Synonym Chemical Formula
N-(9-Fluorenylmethoxycarbonyl)-L-glutamic-15N acid This compound C20H19(15N)O6
Glutamic Acid Glu, E C5H9NO4
Glutamine Gln, Q C5H10N2O3
Alanine Ala, A C3H7NO3
Proline Pro, P C5H9NO2
Aspartate Asp, D C4H7NO4
Ammonium NH4+ NH4+
Nitrate NO3- NO3-
Nitrite NO2- NO2-
α-ketoglutarate C5H6O5
Oxaloacetate C4H4O5

Role in Advanced Peptide and Protein Engineering

Design and Synthesis of Modified Peptides Incorporating Fmoc-Glu-OH-15N

The synthesis of modified peptides is a cornerstone of chemical biology, enabling the creation of molecules with enhanced stability, novel functions, or specific probes for biological interrogation. This compound is a key building block in the solid-phase peptide synthesis (SPPS) of such modified peptides. proteogenix.sciencenih.gov The Fmoc protecting group provides a base-labile handle for the temporary protection of the α-amino group, allowing for the stepwise and controlled assembly of the peptide chain. nih.gov

Post-translational modifications (PTMs) are crucial for regulating protein function, and studying their effects often requires the synthesis of homogeneously modified peptides. nih.govuzh.ch The incorporation of ¹⁵N-labeled amino acids, like this compound, into peptides containing PTMs such as phosphorylation, glycosylation, or acetylation is a powerful strategy for their detailed analysis. nih.govlifetein.comrug.nl

The ¹⁵N label serves as a sensitive probe in NMR spectroscopy, allowing researchers to monitor conformational changes and binding events at or near the site of the PTM. genscript.comnih.gov For instance, in a study of a phosphorylated peptide, the chemical shifts of the amide protons and nitrogens, including the introduced ¹⁵N-labeled glutamate (B1630785), can reveal detailed information about the structural consequences of phosphorylation and its role in protein-protein interactions. uzh.ch Stable isotope labeling, including with ¹⁵N, is a common strategy for the absolute quantification of PTMs by mass spectrometry, providing insights into the dynamics of cellular signaling pathways. nih.govnih.gov

Research Findings: Detailed NMR studies on peptides containing both PTMs and ¹⁵N-labeled residues have demonstrated the ability to map binding interfaces and characterize the structural impact of modifications. For example, in studies of the MYC oncoprotein, which is regulated by extensive PTMs, synthetic peptides incorporating phosphoserine were analyzed using ¹⁵N HSQC NMR to probe interactions with binding partners like Bin1. uzh.ch While this specific study used ¹⁵N-labeling of the protein partner, the principle extends to labeling the peptide itself to gain complementary structural information. The synthesis of such complex peptides is facilitated by Fmoc chemistry, which is compatible with the incorporation of both modified and isotopically labeled amino acids. uzh.chresearchgate.net

To enhance the metabolic stability and target affinity of peptides, various strategies are employed to constrain their conformation, such as cyclization or stapling. lifetein.com Fmoc-Glu-OH is a versatile building block for creating such structures, particularly through the formation of lactam bridges. nih.govsigmaaldrich.com An intra-chain lactam can be formed between the side-chain carboxyl group of glutamic acid and the side-chain amino group of a lysine (B10760008) residue, creating a cyclic peptide with a more rigid structure. nih.gov The synthesis of these constrained peptides often utilizes an orthogonal protection strategy, where the side chains of the amino acids involved in the cyclization can be selectively deprotected while the rest of the peptide remains protected on the solid support. sigmaaldrich.com

Incorporating this compound into these structures allows for detailed conformational analysis by NMR. genscript.compnas.org The ¹⁵N label provides specific atomic probes to define the structure and dynamics of the cyclic or stapled peptide, which is crucial for understanding its improved biological activity. pnas.org Peptide stapling, which involves creating a covalent brace across an α-helix using non-natural amino acids, is another strategy where the inclusion of an isotopic label can aid in structural validation and interaction studies. lifetein.comsigmaaldrich.com

Table 1: Examples of Constrained Peptide Strategies Utilizing Glutamic Acid

Constraint StrategyDescriptionRole of Glutamic AcidPotential Use of this compound
Lactam Bridge Intramolecular amide bond formation between the side chains of an acidic and a basic amino acid. nih.govsigmaaldrich.comProvides the side-chain carboxyl group for cyclization with a lysine or ornithine side chain. nih.govEnables detailed NMR structural analysis of the resulting cyclic peptide's conformation and dynamics. pnas.org
Stapled Peptide Covalent linkage of two amino acid side chains, often using hydrocarbon chains, to stabilize an α-helical conformation. lifetein.comCan be positioned within the peptide sequence to influence the overall conformation and solubility. While not directly forming the staple, its properties are integral to the peptide design. sigmaaldrich.comServes as an NMR-active probe to confirm the helical structure and study its interaction with target proteins. genscript.com

Development of Isotopic Probes for Enzyme-Substrate Mechanism Studies

Understanding how enzymes function at a molecular level is fundamental to biochemistry and drug discovery. lew.ro Isotope labeling is a key technique in these mechanistic studies. By replacing a natural abundance atom with a stable isotope, researchers can track the transformation of a substrate or probe the electronic environment of an enzyme's active site without significantly perturbing the system. jpt.com

This compound is used to synthesize peptide substrates containing a ¹⁵N label at a specific glutamic acid residue. sigmaaldrich.com When this labeled substrate binds to its target enzyme, the ¹⁵N nucleus acts as a sensitive reporter for NMR spectroscopy. nih.govlew.ro Changes in the ¹⁵N chemical shift or the observation of scalar couplings between the ¹⁵N nucleus and other nuclei can provide direct evidence for enzyme-substrate interactions, the formation of intermediates, and the mechanism of catalysis. nih.govlew.roresearchgate.net This approach is particularly valuable for studying proteases, kinases, and other enzymes that process peptide substrates. adventchembio.com

Research Findings: NMR-based studies using ¹⁵N-labeled amino acids have been successfully employed to investigate enzyme mechanisms. nih.govlew.ro For example, the enzymatic synthesis of ¹⁵N-labeled L-glutamic acid itself has been monitored using NMR to confirm the stereochemistry and isotopic enrichment of the product. lew.ro More broadly, ¹⁵N-labeled amino acids are routinely used to study protein structure and dynamics, and these methods are directly applicable to studying enzyme-substrate complexes. nih.govresearchgate.net Lowering the temperature during NMR experiments can enhance the observation of ¹⁵N signals, allowing for the facile characterization of enzyme-catalyzed reactions and the metabolism of individual amino acids. nih.govresearchgate.net

Engineering of Synthetic Antigens and Peptide Libraries for Biomedical Applications

The synthesis of custom peptides is central to various biomedical applications, including vaccine development and drug discovery. adventchembio.comuq.edu.au Synthetic peptides that mimic epitopes from pathogens or cancer cells can be used as synthetic antigens to elicit a specific immune response. adventchembio.com Peptide libraries, consisting of large collections of different peptide sequences, are used in high-throughput screening to identify new drug leads or to map protein-protein interactions. thermofisher.com

The use of this compound in the synthesis of these peptides and libraries adds a powerful analytical dimension. thermofisher.comskyline.ms In the context of synthetic antigens, incorporating a ¹⁵N label can facilitate the study of how the antigen is processed and presented by immune cells, and how it interacts with antibodies or T-cell receptors, using NMR or mass spectrometry. uq.edu.au

For peptide libraries, stable isotope labeling is a cornerstone of quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or when using synthetic isotope-labeled peptides as internal standards for mass spectrometry. nih.govchempep.com By synthesizing a library where each peptide contains a ¹⁵N-labeled glutamic acid, researchers can accurately quantify the binding of library members to a target protein, accelerating the discovery of high-affinity ligands. researchgate.netthermofisher.com

Table 2: Applications of ¹⁵N-Labeled Peptides in Biomedical Engineering

ApplicationDescriptionRole of this compound
Synthetic Antigens Peptides designed to mimic epitopes to induce an immune response for vaccines or diagnostics. adventchembio.comuq.edu.auIncorporation of a ¹⁵N label allows for detailed structural studies of antigen-antibody interactions by NMR. pnas.org
Peptide Libraries Large, diverse collections of peptides used for high-throughput screening to find new bioactive molecules. thermofisher.comEnables the synthesis of labeled peptide libraries for use in quantitative binding assays or as internal standards in mass spectrometry-based screening. thermofisher.comskyline.ms
Epitope Mapping Identifying the specific amino acid residues on an antigen that are recognized by an antibody.Synthesis of overlapping ¹⁵N-labeled peptide fragments allows for precise mapping of the binding site via NMR chemical shift perturbation analysis.

Q & A

Basic Research Questions

Q. How can the synthesis of Fmoc-Glu-OH-<sup>15</sup>N be optimized for high isotopic purity?

  • Methodological Answer: Synthesis typically involves introducing the <sup>15</sup>N isotope during the preparation of the glutamic acid backbone, followed by Fmoc protection. To optimize purity:

  • Use isotopically enriched ammonia (<sup>15</sup>NH3) as the nitrogen source in the initial amino acid synthesis .
  • Employ reverse-phase HPLC with a C18 column to monitor and purify intermediates, ensuring removal of unlabeled contaminants .
  • Verify isotopic incorporation via high-resolution mass spectrometry (HRMS) or <sup>15</sup>N NMR, targeting ≥98% isotopic enrichment .

Q. What analytical techniques are essential for characterizing Fmoc-Glu-OH-<sup>15</sup>N?

  • Methodological Answer:

  • NMR Spectroscopy: <sup>1</sup>H and <sup>15</sup>N NMR (e.g., HSQC experiments) confirm isotopic labeling and structural integrity .
  • Mass Spectrometry: HRMS or MALDI-TOF identifies molecular weight shifts due to <sup>15</sup>N incorporation .
  • Chromatography: TLC and HPLC assess purity, with mobile phases optimized for Fmoc-protected amino acids (e.g., acetonitrile/water with 0.1% TFA) .

Q. How should Fmoc-Glu-OH-<sup>15</sup>N be stored to prevent degradation?

  • Methodological Answer:

  • Store at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to minimize oxidation and hydrolysis .
  • Pre-dissolve in anhydrous DMSO or DMF for peptide synthesis applications, avoiding repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can isotopic purity discrepancies in Fmoc-Glu-OH-<sup>15</sup>N impact metabolic tracing studies?

  • Methodological Answer:

  • Contaminants (e.g., unlabeled Glu) can skew metabolic flux data. Mitigate this by:
  • Validating isotopic enrichment via LC-MS/MS before experiments .
  • Using pulse-chase designs with controlled isotopic dilution to account for background noise .
  • Advanced statistical models (e.g., isotopomer spectral analysis) correct for minor impurities in flux calculations .

Q. What strategies resolve contradictions in NMR data when using Fmoc-Glu-OH-<sup>15</sup>N in peptide structural studies?

  • Methodological Answer:

  • Signal Overlap: Use <sup>13</sup>C-<sup>15</sup>N dual-labeled analogs for heteronuclear correlation experiments (e.g., HNCO) to resolve overlapping peaks .
  • Dynamic Effects: Adjust sample temperature and solvent (e.g., D2O vs. DMSO-d6) to reduce conformational exchange broadening .
  • Validation: Cross-reference with X-ray crystallography or cryo-EM structures when NMR data ambiguity persists .

Q. How does Fmoc-Glu-OH-<sup>15</sup>N stability vary under solid-phase peptide synthesis (SPPS) conditions?

  • Methodological Answer:

  • Acid Sensitivity: The Fmoc group is stable under basic conditions but degrades in strong acids. Avoid prolonged exposure to TFA during cleavage; instead, use milder scavengers (e.g., triisopropylsilane) .
  • Thermal Stability: Monitor coupling reactions at elevated temperatures (e.g., microwave-assisted SPPS) using in-line FTIR to detect decomposition products (e.g., free glutamic acid) .

Q. What experimental designs minimize cross-contamination risks when using Fmoc-Glu-OH-<sup>15</sup>N in high-throughput screens?

  • Methodological Answer:

  • Dedicated Equipment: Use separate synthesizers and HPLC systems for labeled vs. unlabeled compounds .
  • QC Workflow: Implement batch-specific isotopic purity checks via LC-MS before screen deployment .
  • Data Normalization: Include internal standards (e.g., <sup>13</sup>C-labeled analogs) to control for cross-contamination in MS datasets .

Q. How can Fmoc-Glu-OH-<sup>15</sup>N be used to study enzyme kinetics in isotope dilution assays?

  • Methodological Answer:

  • Tracer Design: Co-incubate enzymes with <sup>15</sup>N-labeled substrate and unlabeled competitor to measure turnover rates via LC-MS .
  • Kinetic Modeling: Fit data to Michaelis-Menten equations modified for isotopic competition, accounting for <sup>15</sup>N incorporation efficiency .

Q. What are the ethical and methodological considerations for using Fmoc-Glu-OH-<sup>15</sup>N in in vivo vs. in vitro studies?

  • Methodological Answer:

  • In Vitro: Prioritize cytotoxicity assays (e.g., MTT) to confirm compatibility with cell lines, as Fmoc groups may interfere with membrane integrity .
  • In Vivo: Note that Fmoc-Glu-OH-<sup>15</sup>N is not approved for animal/human use. For metabolic studies, use hydrolyzed <sup>15</sup>N-glutamic acid instead, following institutional ethics guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.